Hydrogen-Bond Donor Capacity: Unsubstituted Oxindole N–H vs. N-Methyl Analog
The target compound possesses a free oxindole N–H (HBD count = 2), whereas its closest cataloged analog, N-(1-methyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide, has the oxindole nitrogen methylated (HBD count = 1). In 2-oxindole kinase inhibitors, this N–H forms a conserved hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Glu317 in BTK or Cys919 in VEGFR2). Methylation ablates this interaction, which has been shown in oxindole SAR studies to reduce kinase affinity by 10- to >100-fold depending on the target [1]. For carbonic anhydrase, the free sulfonamide N–H (present in both compounds) coordinates Zn²⁺, but the oxindole N–H can additionally hydrogen-bond to the active-site water network, potentially fine-tuning isoform selectivity. No direct co-crystal structure of 921836-83-1 is publicly available, but the HBD differential is a quantifiable, structure-derived parameter with well-precedented functional consequences.
| Evidence Dimension | Hydrogen Bond Donor (HBD) count |
|---|---|
| Target Compound Data | HBD = 2 (oxindole N–H + sulfonamide N–H) |
| Comparator Or Baseline | N-(1-methyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide: HBD = 1 (sulfonamide N–H only) |
| Quantified Difference | ΔHBD = +1; loss of kinase hinge-binding H-bond upon methylation |
| Conditions | Computed by PubChem (Cactvs 3.4.8.24) and inferred from oxindole kinase inhibitor co-crystal structures |
Why This Matters
A single hydrogen-bond donor difference can determine whether the compound engages a kinase active site at all, making this a go/no-go parameter for library design around kinase targets.
- [1] PubChem Compound Summary CID 41342561. Computed Properties – Hydrogen Bond Donor Count. https://pubchem.ncbi.nlm.nih.gov/compound/921836-83-1. View Source
